N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Substitution: Reagents such as halogens (e.g., bromine) or organolithium compounds are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to its specific oxalamide group, which can impart distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c13-11(16)12(17)14-6-7-3-4-9(19-7)10(15)8-2-1-5-18-8/h1-5H,6H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGXDWOUMNWZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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